molecular formula C4H6O3 B1247060 3-hydroxybut-3-enoic Acid

3-hydroxybut-3-enoic Acid

Cat. No.: B1247060
M. Wt: 102.09 g/mol
InChI Key: YMXHTKKMLXGXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-butenoic acid is a 3-hydroxymonocarboxylic acid that is the 3-hydroxy derivative of 3-butenoic acid. It is a 3-hydroxymonocarboxylic acid and an enol. It is a tautomer of an acetoacetic acid.

Scientific Research Applications

Metabolic Engineering for Chemical Production

3-Hydroxypropanoic acid (3-HP), related to 3-hydroxybut-3-enoic acid, is a valuable platform chemical with applications in industrial production of chemicals like acrylic acid and its derivatives. Its polymerized form is used in bioplastic production. Advances in metabolic engineering and synthetic biology have improved bio-production of 3-HP, introducing new pathways and optimizing fermentation conditions, although industrial-scale production remains a challenge (Jers et al., 2019).

Synthesis and Pharmaceutical Applications

The synthesis of 3-substituted but-3-enoic acids, related to this compound, involves palladium-catalyzed cross-coupling, offering a method to create a variety of compounds for potential use in pharmaceuticals (Abarbri et al., 2000). Additionally, novel 3-Hydroxy benzoic acid derivatives, showing various biological properties, have applications in drug and cosmetic industries (Satpute et al., 2018).

Biodegradable Material Production

This compound derivatives like poly(3-hydroxybutyric acid) are used in producing biodegradable thermoplastics and elastomers for industry and medical applications. These polyesters can be produced through microbial fermentation or in the future, potentially by agriculture using transgenic plants (Steinbüchel & Füchtenbusch, 1998).

Catalytic Chemical Methods

Eco-sustainable processes leading to 3-hydroxypropanoic acid, a related compound, are highlighted, especially focusing on the potential of catalytic chemical methods. This approach could be applicable for large-scale production of such chemicals (Pina et al., 2011).

Biosynthetic Pathways in Microbial Production

Biosynthetic pathways can be engineered in microbes for the production of 3-hydroxypropionic acid, a compound closely related to this compound. This involves using glucose or glycerol as substrates and optimizing microbial strains for efficient production (Kumar et al., 2013).

Properties

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

3-hydroxybut-3-enoic acid

InChI

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h5H,1-2H2,(H,6,7)

InChI Key

YMXHTKKMLXGXDC-UHFFFAOYSA-N

SMILES

C=C(CC(=O)O)O

Canonical SMILES

C=C(CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxybut-3-enoic Acid
Reactant of Route 2
3-hydroxybut-3-enoic Acid
Reactant of Route 3
3-hydroxybut-3-enoic Acid
Reactant of Route 4
3-hydroxybut-3-enoic Acid
Reactant of Route 5
3-hydroxybut-3-enoic Acid
Reactant of Route 6
3-hydroxybut-3-enoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.